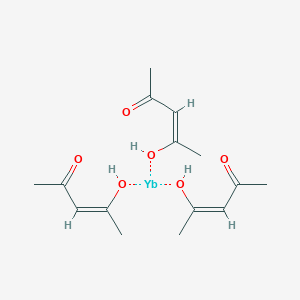

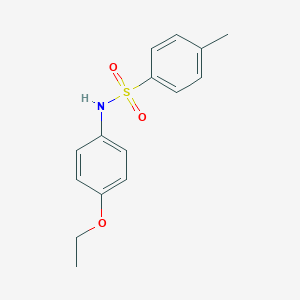

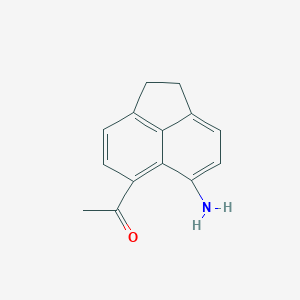

(Z)-4-羟基戊-3-烯-2-酮;镱

描述

Synthesis Analysis

Ytterbium complexes have been synthesized through various methods, including redox transmetallation reactions and reactions with neopentyl iodide for the production of ytterbium alkyls like Yb(CH2tBu)3(thf)2, showing ytterbium's versatility in forming compounds with organic ligands (Niemeyer, 2000).

Molecular Structure Analysis

The molecular structures of ytterbium complexes reveal diverse coordination geometries. For example, the ytterbium alkyl Yb(CH2tBu)3(thf)2 displays a trigonal bipyramidal coordination, with neopentyl groups and THF ligands occupying equatorial and axial positions, respectively (Niemeyer, 2000). This reflects the adaptability of ytterbium to different ligand environments.

Chemical Reactions and Properties

Ytterbium complexes participate in various chemical reactions, such as the hydroboration of aldehydes and ketones, demonstrating their catalytic capabilities. The ytterbium iodide complex L2YbI has been used as a catalyst for the hydroboration of a wide range of aldehydes and ketones with pinacolborane (HBpin), requiring low catalyst loadings and proceeding rapidly under mild conditions (Wang et al., 2018).

Physical Properties Analysis

The physical properties of ytterbium complexes, such as luminescence, are notable. Ytterbium complexes exhibit near-IR luminescence, which varies depending on their structural configurations, demonstrating potential for applications in materials science and photonics (Liu et al., 2015).

Chemical Properties Analysis

Ytterbium's chemical properties, including its oxidation states and reactivity, allow for the formation of complexes with diverse ligands. The synthesis of organogermanium complexes of ytterbium, such as (Ph2Ge)4Yb(THF)4·4THF, showcases ytterbium's ability to engage in complex chemical interactions and form stable compounds with significant structural diversity (Bochkarev et al., 1995).

科学研究应用

抗氧化和 DNA 结合特性: 已合成并表征了镱(III)配合物在抗氧化和 DNA 结合中的潜力。由 (Wu 等人,2015) 进行的一项研究表明,这些配合物可以通过沟槽结合机制与小牛胸腺 DNA 结合,并通过清除羟基和超氧化物自由基表现出抗氧化活性。

配位聚合物开发: 已开展了镱配位聚合物的研究,如 (Liu、Zheng 和 Jin,2006) 所述。这些聚合物表现出独特的晶体结构,在材料科学中具有潜在应用。

有机合成中的催化应用: 镱及其配合物已用作有机合成中的催化剂。例如,(Riegert 等人,2006) 发现镱离子配合物是形成含氮杂环的有效催化剂。

涂料材料中的二氧化硅活性: 已研究镱化合物在燃烧环境中硅基陶瓷涂料材料中的作用。 (Costa 和 Jacobson,2015) 研究了 Yb2O3-SiO2 体系中的二氧化硅活性,这对于了解硅酸盐基涂层的降解至关重要。

热电应用: 已探索镱在热电材料中的应用,(Nolas 等人,2000) 的一项研究表明,掺镱的填充石具有有前景的热电性能。

染料降解的光催化活性: 已研究镱共掺杂的 ZnO 纳米颗粒在降解染料中的光催化活性。 (Ahmad,2019) 报道了在可见光照射下降解甲基橙染料的光催化活性增强。

癌症研究和凋亡诱导: 镱(III)卟啉配合物已显示出抗癌活性。由 (Kwong 等人,2013) 进行的一项研究表明,这些配合物可以通过内质网应激途径诱导癌细胞凋亡。

安全和危害

This involves detailing the safety measures that need to be taken while handling the compound, its toxicity levels, and the hazards it poses to health and the environment.

未来方向

This involves discussing potential future research directions. For example, if the compound has medicinal properties, future research could involve improving its efficacy or reducing its side effects.

属性

IUPAC Name |

(Z)-4-hydroxypent-3-en-2-one;ytterbium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Yb/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQNDTAJLAVGMH-LNTINUHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Yb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Yb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O6Yb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless powder; [MSDSonline] | |

| Record name | Tris(pentane-2,4-dionato-O,O')ytterbium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

(Z)-4-hydroxypent-3-en-2-one;ytterbium | |

CAS RN |

14284-98-1 | |

| Record name | Tris(pentane-2,4-dionato-O,O')ytterbium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)